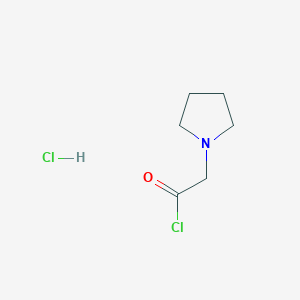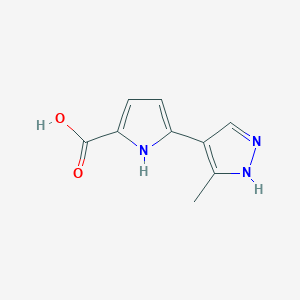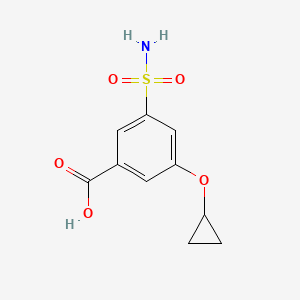![molecular formula C14H11N3O5 B14802812 3,4-dihydroxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B14802812.png)
3,4-dihydroxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dihydroxy-N’-(4-nitrobenzylidene)benzohydrazide is a hydrazone derivative, which is a type of Schiff base. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-dihydroxy-N’-(4-nitrobenzylidene)benzohydrazide can be synthesized through the condensation reaction between 3,4-dihydroxybenzohydrazide and 4-nitrobenzaldehyde in a methanolic medium. The reaction typically requires a catalytic amount of formic acid to proceed efficiently . The reaction conditions involve stirring the reactants at room temperature for several hours until the product precipitates out.
Industrial Production Methods
While specific industrial production methods for 3,4-dihydroxy-N’-(4-nitrobenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-dihydroxy-N’-(4-nitrobenzylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzohydrazide derivatives.
Applications De Recherche Scientifique
3,4-dihydroxy-N’-(4-nitrobenzylidene)benzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Potential therapeutic agent due to its antibacterial, antifungal, and anticancer activities.
Industry: Can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3,4-dihydroxy-N’-(4-nitrobenzylidene)benzohydrazide involves its interaction with various molecular targets:
Antioxidant Activity: The compound can donate hydrogen atoms from its hydroxyl groups to neutralize reactive oxygen species, thereby preventing oxidative damage to biomolecules.
Antibacterial and Antifungal Activity: It can interact with microbial cell membranes or intracellular targets, disrupting their function and leading to cell death.
Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with specific cellular pathways and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-hydroxy-N’-(3-nitrobenzylidene)benzohydrazide
- 2,4-dihydroxy-N’-(3-nitrobenzylidene)benzohydrazide
- 4-methyl-N’-(3-nitrobenzylidene)benzohydrazide
Uniqueness
3,4-dihydroxy-N’-(4-nitrobenzylidene)benzohydrazide is unique due to the presence of both hydroxyl groups at the 3 and 4 positions and a nitro group at the 4 position on the benzylidene ring. This specific arrangement of functional groups enhances its reactivity and potential biological activities compared to similar compounds .
Propriétés
Formule moléculaire |
C14H11N3O5 |
|---|---|
Poids moléculaire |
301.25 g/mol |
Nom IUPAC |
3,4-dihydroxy-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11N3O5/c18-12-6-3-10(7-13(12)19)14(20)16-15-8-9-1-4-11(5-2-9)17(21)22/h1-8,18-19H,(H,16,20)/b15-8+ |
Clé InChI |
WPCCATDDRFVPFL-OVCLIPMQSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC(=C(C=C2)O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C=NNC(=O)C2=CC(=C(C=C2)O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![propan-2-yl 2-[(E)-4-[(1R,2R,3R,5R)-5-chloro-2-[(3R)-3-cyclohexyl-3-hydroxypropyl]-3-hydroxycyclopentyl]but-2-enoxy]acetate](/img/structure/B14802733.png)


![1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-phenylurea](/img/structure/B14802758.png)



![(13S)-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B14802774.png)
![[4-Oxo-5-(5-phenylfuran-2-yl-methylene)-2-thioxothiazolidin-3-yl]acetic acid](/img/structure/B14802785.png)
![N'-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]cyclohexanecarbohydrazide](/img/structure/B14802788.png)
![3-{[(E)-(3-chlorophenyl)methylidene]amino}benzamide](/img/structure/B14802794.png)
![9H-pyrido[2,3-b]indol-1-ium](/img/structure/B14802801.png)
![(1Z,6R,11R,13R,14S,15S,16R,19Z,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B14802810.png)
![(9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B14802811.png)
